1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
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Overview
Description
1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that features a piperazine ring, a triazoloquinazoline core, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps, including the formation of the piperazine ring and the triazoloquinazoline core. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, followed by deprotection and intramolecular cyclization.
Aza-Michael addition: This involves the reaction of protected 1,2-diamines with sulfonium salts under basic conditions to form chiral piperazines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential activity as a ligand for various receptors, making it a candidate for drug development.
Pharmacology: It may be used in studies to understand its interaction with biological targets, such as adrenergic receptors.
Biochemistry: The compound can be used in biochemical assays to study its effects on enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets. The piperazine ring and triazoloquinazoline core suggest that the compound may act as an antagonist or agonist at certain receptors, such as adrenergic receptors . The exact pathways and molecular targets involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and have been studied for their activity at adrenergic receptors.
4-(4-bromophenyl)piperazin-1-yl derivatives: These compounds share the piperazine moiety and have shown various biological activities.
Uniqueness
1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to its specific combination of substituents and the triazoloquinazoline core, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C29H36N6O2 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
1-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C29H36N6O2/c1-20(2)13-14-34-28(37)23-7-5-6-8-24(23)35-26(30-31-29(34)35)11-12-27(36)33-17-15-32(16-18-33)25-19-21(3)9-10-22(25)4/h5-10,19-20H,11-18H2,1-4H3 |
InChI Key |
HDOBWFLYYVBLKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC(C)C |
Origin of Product |
United States |
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